![molecular formula C13H20O2Si B14494051 Ethyl [dimethyl(3-methylphenyl)silyl]acetate CAS No. 64437-83-8](/img/structure/B14494051.png)
Ethyl [dimethyl(3-methylphenyl)silyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [dimethyl(3-methylphenyl)silyl]acetate is an organosilicon compound that features a silyl ether functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [dimethyl(3-methylphenyl)silyl]acetate typically involves the reaction of ethyl acetate with dimethyl(3-methylphenyl)silyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethoxy group of ethyl acetate replaces the chloride atom in dimethyl(3-methylphenyl)silyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [dimethyl(3-methylphenyl)silyl]acetate undergoes various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like fluoride ions (from sources such as tetrabutylammonium fluoride) can be used to replace the silyl ether group.
Major Products Formed
Oxidation: Silanols and carboxylic acids.
Reduction: Alcohols and silanes.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl [dimethyl(3-methylphenyl)silyl]acetate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its role in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of ethyl [dimethyl(3-methylphenyl)silyl]acetate involves the interaction of its silyl ether group with various molecular targets. The silyl ether group can undergo hydrolysis to release the parent alcohol and silanol, which can further participate in various biochemical pathways. The ester group can also be hydrolyzed to release the corresponding carboxylic acid and ethanol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the silyl ether group.
Dimethylphenylsilanol: Contains the silyl group but lacks the ester functionality.
Trimethylsilyl acetate: Another silyl ether ester but with different substituents on the silicon atom.
Uniqueness
Ethyl [dimethyl(3-methylphenyl)silyl]acetate is unique due to the presence of both the silyl ether and ester functional groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile compound in organic synthesis and various applications.
Propriétés
Numéro CAS |
64437-83-8 |
|---|---|
Formule moléculaire |
C13H20O2Si |
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
ethyl 2-[dimethyl-(3-methylphenyl)silyl]acetate |
InChI |
InChI=1S/C13H20O2Si/c1-5-15-13(14)10-16(3,4)12-8-6-7-11(2)9-12/h6-9H,5,10H2,1-4H3 |
Clé InChI |
UOUGYJNEZFSLLP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C[Si](C)(C)C1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


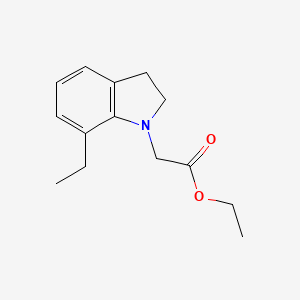
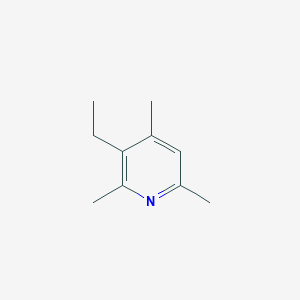
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
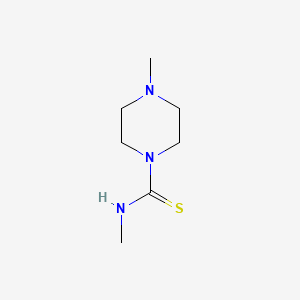
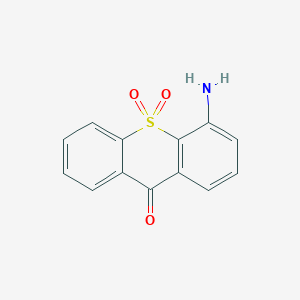


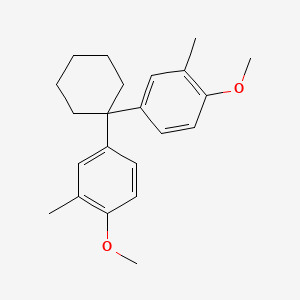

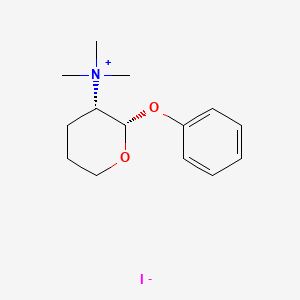

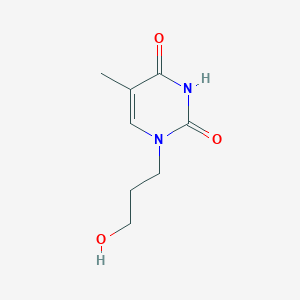
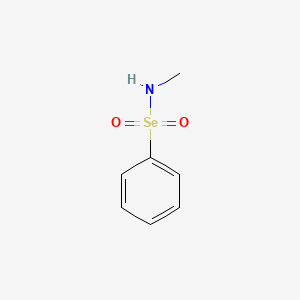
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
